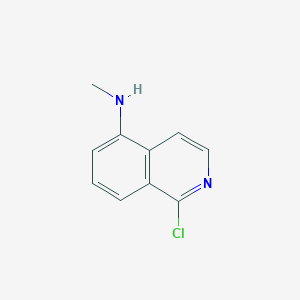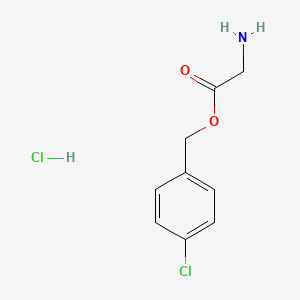
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
概要
説明
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride: is a chemical compound with the molecular formula C9H10ClNO2·HCl4-chlorobenzyl glycinate hydrochloride . This compound is a derivative of glycine, where the amino group is substituted with a 4-chlorophenylmethyl group, and it is commonly used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 4-chlorobenzyl chloride and glycine. The general synthetic route involves the following steps:
Activation of Glycine: Glycine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form glycine ester.
Nucleophilic Substitution: The activated glycine ester is then reacted with 4-chlorobenzyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is treated with hydrochloric acid to form the final product, (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reaction time to optimize the production process.
化学反応の分析
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Chlorobenzyl glycinate carboxylic acid.
Reduction: 4-Chlorobenzyl glycinate amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce its therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride: is similar to other glycine derivatives, such as methyl 2-[(4-chlorophenyl)methylamino]acetate hydrochloride . it is unique in its specific substitution pattern and potential applications. Other similar compounds include:
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
特性
IUPAC Name |
(4-chlorophenyl)methyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-7(2-4-8)6-13-9(12)5-11;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSWHCGCDSKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


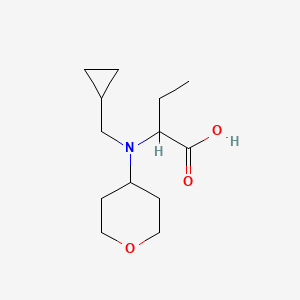

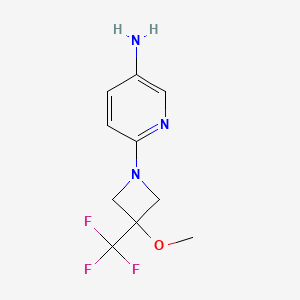
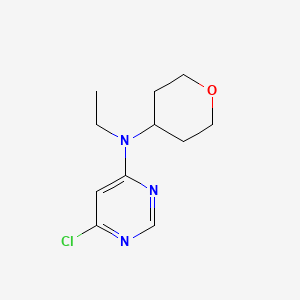
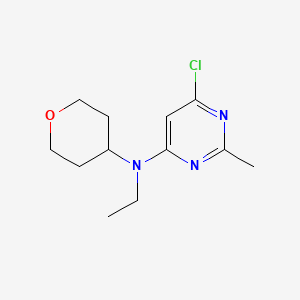
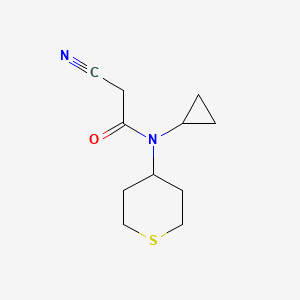
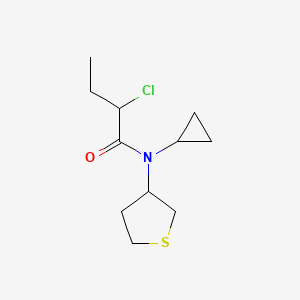
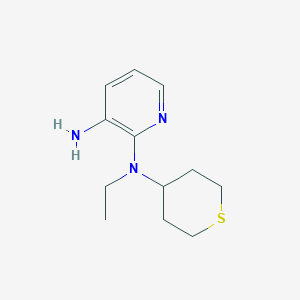
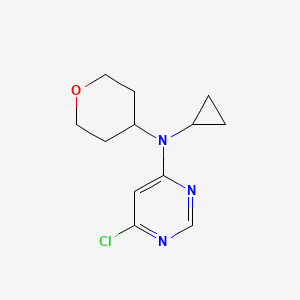
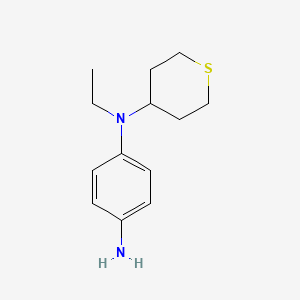
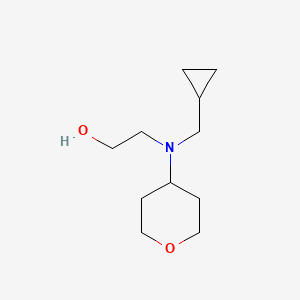
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
